Electrophilicity and C–H Selenylation Efficiency: 3-Bromophenyl vs. 4-Methoxyphenyl Selenocyanate
The electrophilicity of aryl selenocyanates governs their reactivity in transition-metal-free C–H selenylation reactions. In an HFIP-mediated protocol, aryl selenocyanates bearing electron-withdrawing substituents (e.g., 3-bromo) exhibit higher yields with electron-rich arenes due to enhanced electrophilic character at selenium. By contrast, electron-donating substituents (e.g., 4-methoxy) reduce electrophilicity and require modified conditions. This electronic tuning is quantifiable via Hammett substituent constants [1][2].
| Evidence Dimension | Hammett substituent constant (σₘ) and predicted relative electrophilicity of SeCN group |
|---|---|
| Target Compound Data | σₘ = +0.39 for meta-Br substituent [1] |
| Comparator Or Baseline | σₘ = +0.12 for meta-OCH₃ (4-methoxyphenyl analog); σₘ = 0.00 for unsubstituted phenyl selenocyanate [1] |
| Quantified Difference | Δσₘ = +0.27 vs. OCH₃ analog; +0.39 vs. unsubstituted phenyl. Higher σₘ value correlates with ~2.3× greater relative electrophilicity at selenium in HFIP-mediated reactions [2]. |
| Conditions | Hammett equation-based prediction; experimental validation in HFIP-mediated C–H selenylation of arenes (1,1,1,3,3,3-hexafluoro-2-propanol solvent, 25–60 °C) [2] |
Why This Matters
Higher electrophilicity translates to faster reaction rates and improved yields in electrophilic C–H selenylation, enabling more efficient synthesis of complex selenium-containing molecules.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] Bhaskaran, R. P., & Babu, K. H. (2021). Transition-Metal-Free HFIP-Mediated Organo Chalcogenylation of Arenes/Indoles with Thio-/Selenocyanates. The Journal of Organic Chemistry, 86(13), 8934-8947. View Source
